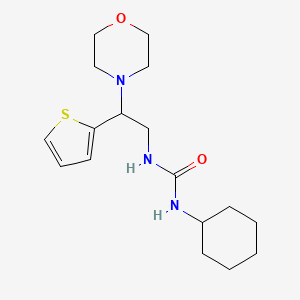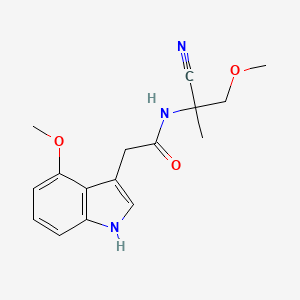
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is C17H27N3O2S. The molecular weight is 337.48. The structure includes a cyclohexyl group, a morpholino group, a thiophen-2-yl group, and a urea group .Physical And Chemical Properties Analysis
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea is a powder . Its melting point is between 125-126 °C . The compound is soluble in water .科学的研究の応用
Enzyme Inhibition
Compounds similar to 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea have been evaluated for their enzyme inhibitory activities, particularly as acetylcholinesterase inhibitors. These compounds, designed with flexible spacers and substituents like cyclohexyl groups, showed potential in inhibiting enzyme activity, which is crucial in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Nucleic Acid Interaction
Research has also explored the specificity of compounds structurally related to 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea in modifying nucleic acids, such as uridine and guanosine residues in RNA, demonstrating their potential in studying RNA structure and function (Chang et al., 1972).
Antimicrobial Activity
A series of compounds incorporating s-triazine moiety and morpholine, similar to the compound , have shown antimicrobial properties. These compounds, synthesized through reactions involving thiophene-2-ethyl thiourea, exhibited in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Desai et al., 2007).
Organic Synthesis and Chemical Reactivity
The compound and its analogs have been utilized in organic synthesis, demonstrating the versatility of these molecules in creating various chemical structures. For instance, the synthesis of active metabolites of potent inhibitors involves complex chemical reactions where compounds like 1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea could play a crucial role in forming key intermediates (Chen et al., 2010).
Corrosion Inhibition
In the field of materials science, similar compounds have been investigated for their corrosion inhibition properties. Studies have shown that urea derivatives can effectively inhibit corrosion in metals, which is valuable in extending the lifespan of metal structures and components in various industries (Mistry et al., 2011).
Safety And Hazards
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea may cause skin irritation and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
1-cyclohexyl-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S/c21-17(19-14-5-2-1-3-6-14)18-13-15(16-7-4-12-23-16)20-8-10-22-11-9-20/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPAGKTQGNCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-morpholino-2-(thiophen-2-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)


![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2605634.png)


![2-[(1R,2R,3R)-2,3-Dihydroxycyclohexyl]oxyisoindole-1,3-dione](/img/structure/B2605637.png)

![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2605643.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2605644.png)
![4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride](/img/structure/B2605646.png)
